N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Descripción
Propiedades
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-13-11-14(2)27(23-13)18-7-8-19(29)26(25-18)10-9-22-21(31)15(3)28-20(30)12-16-5-4-6-17(16)24-28/h7-8,11-12,15H,4-6,9-10H2,1-3H3,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFMAMIYFWQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C(C)N3C(=O)C=C4CCCC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Motifs and Functional Groups
The target compound shares key structural elements with several analogs:
- Pyridazinone Core: Both the target compound and P-0042 (EP 4 139 296 B1) contain a 6-oxopyridazinone ring, but the latter incorporates a pyrrolidine group instead of the cyclopenta[c]pyridazine system .
- Pyrazole Substitution: The 3,5-dimethylpyrazole group in the target compound contrasts with the amino-hydroxy pyrazole in Compound 11a, which may influence solubility and binding affinity .
- Side Chains: The propanamide side chain in the target compound is structurally distinct from the ester and cyano groups in the diethyl derivatives (), suggesting differences in metabolic stability .
Physical and Spectroscopic Properties
| Property | Target Compound (Inferred) | P-0042 (Patent) | Diethyl Derivative (2d) |
|---|---|---|---|
| Molecular Weight (Da) | ~500 (estimated) | 445.2 ([M+H]+) | 507.5 (HRMS) |
| Melting Point (°C) | Not reported | Not reported | 215–217 |
| Key NMR Shifts | - | Not reported | δ 7.5–8.1 (aromatic H) |
| MS Fragmentation | Likely complex patterns | [M+H]+ = 445.2 | [M+H]+ = 507.5 |
- Mass Spectrometry : The target compound’s molecular weight is higher than P-0042, implying distinct fragmentation pathways. Molecular networking (cosine score analysis) could clarify structural relationships to analogs .
- NMR : The diethyl derivatives () show aromatic proton shifts at δ 7.5–8.1, whereas the target’s cyclopenta[c]pyridazine may exhibit upfield shifts due to ring current effects .
Computational Similarity Analysis
Using Tanimoto and Dice indexes (MACCS/Morgan fingerprints):
- The target compound’s pyridazinone and pyrazole groups may yield high similarity (>0.7) with P-0042 but lower scores (<0.5) with pyran-based compounds like 11a .
- Machine learning models could prioritize the target for virtual screening if its structural features align with known inhibitors .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step reactions under controlled conditions. Critical parameters include:
- Temperature control (e.g., 50–80°C for cyclization steps) .
- Solvent selection (e.g., dimethylformamide for nucleophilic substitutions) .
- Catalyst use (e.g., palladium catalysts for coupling reactions) .
- Purification : Chromatography (HPLC or column) and recrystallization are essential to achieve ≥95% purity . Analytical validation via NMR (for structural confirmation) and HPLC (for purity assessment) is mandatory .
Q. How can researchers confirm the structural identity of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- ¹H/¹³C NMR : Assign peaks to verify pyridazinone, cyclopenta[c]pyridazine, and propanamide moieties .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups . Cross-referencing with computational simulations (e.g., DFT for spectral predictions) enhances accuracy .
Q. What structural features influence its biological activity?
Key pharmacophores include:
- Pyridazinone core : Critical for enzyme inhibition (e.g., phosphodiesterase targets) .
- 3,5-Dimethylpyrazole : Enhances lipophilicity and target binding .
- Cyclopenta[c]pyridazine : Stabilizes planar conformation for receptor interactions . Modifications to these regions (e.g., substituent addition) can alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalability?
Use Design of Experiments (DoE) to evaluate interactions between variables:
Q. What mechanistic insights explain base-sensitive steps in its synthesis?
Base-catalyzed elimination (e.g., dehydrohalogenation) is critical in forming the pyridazinone ring.
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC)?
Apply orthogonal validation :
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .
- Repeat synthesis : Rule out batch-specific impurities .
Q. What computational strategies aid in predicting its biological targets?
Combine molecular docking and MD simulations :
Q. How can derivatives be designed to improve pharmacological properties?
Focus on functional group engineering :
- Bioisosteric replacement : Substitute the thiophene moiety (e.g., with furan) to modulate solubility .
- Prodrug strategies : Introduce ester groups to enhance bioavailability . Evaluate ADMET profiles early using in silico tools (e.g., SwissADME) .
Q. What techniques are recommended for studying its interaction with biological macromolecules?
Q. How does this compound compare structurally and functionally to analogs?
Comparative analysis highlights:
- Core similarity : Shared pyridazinone/cyclopenta[c]pyridazine motifs with kinase inhibitors .
- Divergence : Unique 3,5-dimethylpyrazole enhances selectivity vs. off-targets .
- Activity trends : Methyl substituents reduce metabolic clearance compared to halogenated analogs .
Methodological Notes
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